molecular formula C8H9NOS B8631779 4-Amino-5,6-dihydro-1-benzothiophen-7(4H)-one CAS No. 64607-48-3

4-Amino-5,6-dihydro-1-benzothiophen-7(4H)-one

Cat. No.: B8631779
CAS No.: 64607-48-3
M. Wt: 167.23 g/mol
InChI Key: MAKLVOVYKONBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5,6-dihydro-1-benzothiophen-7(4H)-one is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

64607-48-3

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

4-amino-5,6-dihydro-4H-1-benzothiophen-7-one

InChI

InChI=1S/C8H9NOS/c9-6-1-2-7(10)8-5(6)3-4-11-8/h3-4,6H,1-2,9H2

InChI Key

MAKLVOVYKONBGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1N)C=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The free amine is obtained by neutralizing the amine hydrochloride in water with sodium hydroxide solution. It is separated by extraction with CHCl3 and removal of the CHCl3 in vacuo affords 4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of N-(4,5,6,7-tetrahydro-7-oxobenzo[b]-thien-4-yl)acetamide (16.0 g), water (100 ml) and concentrated hydrochloric acid (100 ml) is stirred and heated at reflux for an overnight period. The mixture is cooled, made alkaline with 50% aqueous sodium hydroxide, and sautrated with sodium chloride. The mixture is then extracted with methylene chloride (3×250 ml). The extracts are combined, dried over magnesium sulfate and then evaporated to dryness in vacuo to afford the title compound as a yellow-brown syrup.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.